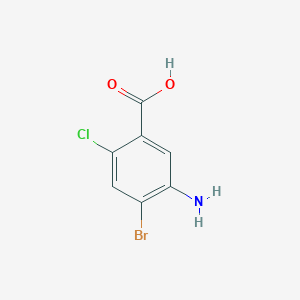

5-Amino-4-bromo-2-chloro-benzoic acid

Description

Contextualization within Halogenated Benzoic Acid Derivatives

This class of compounds serves as crucial precursors and intermediates in the synthesis of a wide range of organic substances. ijcrt.orggoogle.com Their utility is demonstrated in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. For instance, halogenated benzoic acid derivatives are fundamental in creating certain X-ray contrast agents and have been explored for their potential in developing new therapeutic agents. google.comnih.gov The specific nature and position of the halogen atoms allow for precise control over synthetic pathways, making them indispensable tools for chemists. researchgate.net

Significance in Organic Synthesis Research

5-Amino-4-bromo-2-chloro-benzoic acid is a noteworthy example of a polysubstituted aromatic compound that serves as a key intermediate in the synthesis of complex molecules. Its primary significance lies in its role as a starting material or crucial building block for manufacturing high-value pharmaceutical compounds.

Research has identified this compound and its close derivatives as important intermediates in the synthesis of SGLT2 (sodium-glucose co-transporter 2) inhibitors, a class of drugs used to manage type 2 diabetes. thieme-connect.comthieme-connect.comresearchgate.net Specifically, it is a precursor in the production of drugs such as dapagliflozin (B1669812) and empagliflozin. google.comwipo.int The synthesis pathways for these drugs often involve multi-step processes where the unique arrangement of the amino, bromo, and chloro groups on the benzoic acid ring is essential for constructing the final, complex drug molecule. google.comwipo.int

The synthesis of this compound itself can be achieved through various routes, often starting from more common chemicals like 2-chlorobenzoic acid or 5-bromo-2-aminobenzoic acid derivatives. google.comwipo.intpatsnap.com The development of efficient, high-yield, and scalable industrial processes for producing this compound and related intermediates is an active area of research, aiming to reduce costs and improve the purity of the final products. thieme-connect.comthieme-connect.comgoogle.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrClNO2 |

|---|---|

Molecular Weight |

250.48 g/mol |

IUPAC Name |

5-amino-4-bromo-2-chlorobenzoic acid |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,10H2,(H,11,12) |

InChI Key |

JHXKCJKIUNYEKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1N)Br)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Precursor-Based Synthesis Strategies

The construction of 5-Amino-4-bromo-2-chloro-benzoic acid relies on a multi-step process starting from readily available precursors. The key is the controlled introduction of the three different functional groups—amino, bromo, and chloro—at the desired positions on the benzene (B151609) ring.

Amination Reactions

Amination, the introduction of an amino group, is a critical step. Copper-catalyzed cross-coupling reactions are effective for the amination of chlorobenzoic acids. nih.govacs.orgnih.gov This method can be chemo- and regioselective, allowing for the formation of N-aryl anthranilic acid derivatives in high yields without the need for protecting the carboxylic acid group. nih.govacs.orgnih.gov For instance, the coupling of 5-bromo-2-chlorobenzoic acid with an amine source can yield the desired amino-substituted product. acs.org The choice of base is crucial, with reagents like potassium phosphate (B84403) (K₃PO₄) often providing better yields than others such as cesium carbonate or potassium tert-butoxide. acs.org

Another approach involves the reduction of a nitro group, which is discussed in a subsequent section.

Bromination Reactions

The introduction of a bromine atom onto the aromatic ring is typically achieved through electrophilic aromatic substitution. A common and effective method involves the use of N-bromosuccinimide (NBS) in a strong acid medium like concentrated sulfuric acid (H₂SO₄). acs.orgnih.gov This system is particularly useful for the monobromination of deactivated aromatic compounds. acs.orgnih.gov

For the synthesis of 5-bromo-2-chlorobenzoic acid, starting with 2-chlorobenzoic acid, the use of an NBS/sulfuric acid system can achieve monobromination. google.compatsnap.com To improve the regioselectivity and inhibit the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer, a catalyst such as sodium sulfide (B99878), sodium sulfite, or potassium sulfide can be added. google.compatsnap.com This method offers a simple process with high yield and purity after a single refining step. google.com

Table 1: Bromination of 2-Chlorobenzoic Acid with NBS/H₂SO₄

| Starting Material | Brominating Agent | Catalyst | Key Conditions | Product | Yield | Purity | Reference |

|---|---|---|---|---|---|---|---|

| 2-Chlorobenzoic acid | N-Bromosuccinimide (NBS) | Sodium Sulfide | 30°C, 20 min then add NBS, react for 10 min | 5-Bromo-2-chlorobenzoic acid | 85.0% | High | patsnap.comchemicalbook.com |

| 2-Chlorobenzoic acid | N-Bromosuccinimide (NBS) | Potassium Sulfide | 40°C, 20 min then add NBS, react for 60 min | 5-Bromo-2-chlorobenzoic acid | - | High | patsnap.com |

Note: The table is populated with representative data from the cited sources. Yields and conditions may vary based on specific experimental parameters.

Chlorination Reactions

Chlorination can be a challenging step due to the potential for multiple substitutions and the formation of isomers. Direct chlorination of aminobenzoic acid derivatives can sometimes lead to complex mixtures or degradation of the aromatic ring. researchgate.net A more controlled approach often involves protecting the amino group, for instance as an acetylamino group, before chlorination to direct the substitution and prevent unwanted side reactions. researchgate.net

In the context of synthesizing the target molecule, a more common strategy involves a Sandmeyer reaction. This process starts with an amino group, which is converted to a diazonium salt and then displaced by a chloride ion, often using a copper(I) chloride catalyst. thieme-connect.comepo.org This method is particularly useful for introducing a chlorine atom at a specific position and is often employed in the final steps of a synthetic sequence. thieme-connect.comwipo.int For example, a precursor like 5-bromo-2-aminobenzoic acid can be converted to 5-bromo-2-chlorobenzoic acid via diazotization followed by a Sandmeyer reaction. patsnap.comgoogle.com

Nitration and Reduction Sequences

An alternative and widely used method for introducing the amino group is through the nitration of a suitable precursor followed by the reduction of the resulting nitro group. patsnap.com For instance, 2-chlorobenzoic acid can be nitrated using a mixture of nitric acid and sulfuric acid to produce a mixture of nitro-isomers, primarily 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid. patsnap.comgoogle.com

Table 2: Nitration of 2-Chlorobenzoic Acid

| Starting Material | Nitrating Agent | Key Conditions | Major Products | Reference |

|---|---|---|---|---|

| o-Chlorobenzoic acid | Nitric Acid / Sulfuric Acid | Temperature controlled at 35-40°C | 2-Chloro-5-nitrobenzoic acid and 2-Chloro-3-nitrobenzoic acid | patsnap.com |

Following nitration and separation of the desired isomer, the nitro group can be reduced to an amine. A common approach for this reduction is catalytic hydrogenation. thieme-connect.com For example, a precursor like dimethyl 2-nitroterephthalate can be hydrogenated to provide the corresponding amino compound. thieme-connect.com This sequence provides a reliable pathway to the 5-amino substituent. The subsequent steps would then involve bromination and chlorination (or vice-versa) to arrive at the final product. A synthetic route starting from dimethyl terephthalate (B1205515) involves nitration, hydrolysis, hydrogenation, esterification, bromination, and finally diazotization to yield a derivative of the target compound. thieme-connect.com

Hydrolysis Reactions

The carboxylic acid functional group can be generated through the hydrolysis of a nitrile or an ester. The hydrolysis of a nitrile group (-CN) to a carboxylic acid (-COOH) is a common transformation. This can be achieved under either acidic or basic conditions. For instance, 5-bromo-2-chlorobenzonitrile (B107219) can be hydrolyzed using an aqueous solution of sodium hydroxide (B78521), followed by acidification with a strong acid like hydrochloric acid to precipitate the final 5-bromo-2-chlorobenzoic acid product. chemicalbook.comgoogle.com

Similarly, an ester can be hydrolyzed to the corresponding carboxylic acid. This is often the final step in a multi-step synthesis where the carboxylic acid was protected as an ester to prevent it from interfering with other reactions. For example, 5-bromo-2-chlorobenzoic acid ethyl ester can be hydrolyzed using a sodium hydroxide solution, followed by acidification to yield the desired product. google.com

Esterification

Esterification, the conversion of the carboxylic acid to an ester, is often performed to protect the carboxylic acid group during subsequent reactions or to modify the solubility of the compound. A common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. rsc.org

For substituted benzoic acids, methanol (B129727) is a frequently used alcohol, and p-toluenesulfonic acid (pTSA) is an effective catalyst. rsc.orgresearchgate.net The reaction is typically carried out under reflux conditions. ijstr.org This method is applicable to benzoic acids with both electron-donating and electron-withdrawing groups. ijstr.org For example, 2-nitrobenzoic acid can be esterified with methanol using thionyl chloride, which first forms the acid chloride followed by reaction with the alcohol. patsnap.com

Multi-step Synthetic Routes

The synthesis of this compound is not a trivial single-step process but rather involves intricate multi-step sequences to ensure the correct arrangement of substituents on the aromatic ring.

Sequential Halogenation and Functional Group Introduction

A common and practical approach involves the sequential introduction of the required functional groups and halogen atoms onto a readily available starting material. An industrial-scale process, for instance, starts with dimethyl terephthalate and proceeds through a series of transformations. researchgate.netthieme-connect.com This route includes nitration, hydrolysis, catalytic hydrogenation to form the amino group, esterification, bromination, and finally, a diazotization reaction to install the chloro group. researchgate.netthieme-connect.com

The sequence is critical; for example, the amino group is typically introduced via the reduction of a nitro group, which is installed early in the synthesis. researchgate.netthieme-connect.com Bromination is often carried out on an intermediate that already possesses some of the required functionalities. thieme-connect.com A key challenge in sequential halogenation is controlling the regioselectivity to avoid the formation of undesired isomers. patsnap.com For example, the direct bromination of 2-chlorobenzoic acid can lead to the formation of approximately 10% of the unwanted 4-bromo-2-chlorobenzoic acid impurity. patsnap.com

A representative synthetic sequence can be summarized as:

Nitration: Introduction of a nitro group onto the starting aromatic ring (e.g., dimethyl terephthalate). researchgate.netthieme-connect.com

Reduction: The nitro group is reduced to an amino group, typically via catalytic hydrogenation. researchgate.netthieme-connect.com

Protection: A reactive group, such as the carboxylic acid, is protected (e.g., via esterification) to prevent it from interfering in subsequent steps. researchgate.netthieme-connect.com

Bromination: Introduction of the bromine atom at the desired position using a brominating agent like N-bromosuccinimide (NBS). thieme-connect.com

Diazotization/Chlorination: The precursor amino compound is converted to the final chloro-substituted product. thieme-connect.com

Diazotization-Chlorination Sequences (e.g., Sandmeyer Reaction with cupric chloride or copper powder)

The Sandmeyer reaction is a cornerstone transformation for converting an aryl amino group into a halogen substituent via a diazonium salt intermediate. nih.gov This reaction is frequently employed as a key step in the synthesis of halogenated benzoic acids. thieme-connect.comgoogle.com The process begins with the diazotization of a primary aromatic amine, where the amine reacts with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. numberanalytics.com This intermediate is generally unstable and used immediately. stackexchange.com

The subsequent substitution of the diazonium group with a chlorine atom is catalyzed by copper(I) salts, such as cuprous chloride (CuCl) or copper powder. google.comwikipedia.orgunacademy.com The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, where the copper(I) catalyst facilitates the formation of an aryl radical with the loss of stable nitrogen gas. wikipedia.orgnumberanalytics.com This aryl radical then reacts with the chloride from the copper species to yield the final aryl chloride product. wikipedia.org

Several patented methods utilize this sequence. One approach starts with a 5-bromo-2-aminobenzoic acid derivative, which undergoes diazotization followed by chlorination in the presence of a copper catalyst to yield 5-bromo-2-chlorobenzoic acid. google.com Another large-scale synthesis uses a Sandmeyer reaction on a complex amino-bromo-ester intermediate to produce the target structure with a high yield of 92% after optimization. thieme-connect.com

| Starting Material Type | Diazotization Reagent | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 5-bromo-2-aminobenzoic acid ethyl ester | Sodium Nitrite / Hydrochloric Acid | Copper Powder | 0-20 °C | 89.8% (overall) | google.com |

| Amino-bromo-ester intermediate (Compound 17) | Sodium Nitrite (NaNO2) | Cuprous Chloride (CuCl) / HCl | -5 to 5 °C | 92% | thieme-connect.com |

| 5-bromo-2-amino-benzyl benzoate | Sodium Nitrite / Hydrochloric Acid | Not specified (assumed copper) | -5 to 10 °C | High | google.com |

Protective Group Strategies

In multi-step organic synthesis, protecting groups are crucial for temporarily masking a reactive functional group to prevent it from undergoing unwanted reactions during a chemical transformation elsewhere in the molecule. organic-chemistry.org The use of protecting groups is a common strategy in the synthesis of complex molecules like this compound. thieme-connect.compatsnap.com

A key example is the protection of the carboxylic acid functional group. organic-chemistry.org To prevent the acidic proton of the carboxyl group from interfering with subsequent reactions, it is often converted into an ester, such as a methyl ester. researchgate.netthieme-connect.com This esterification is a reversible process; the ester acts as a stable, non-reactive placeholder and can be removed (deprotected) later in the synthesis via hydrolysis to restore the carboxylic acid. organic-chemistry.org For example, in one industrial process, an intermediate is esterified using trimethylsilyl (B98337) chloride (TMSCl) in methanol before the bromination step. researchgate.netthieme-connect.com

Similarly, amino groups are often protected as carbamates, such as with a tert-butyloxycarbonyl (Boc) group, which is stable under various conditions but can be removed with acid. organic-chemistry.orgcreative-peptides.com An orthogonal strategy, where different protecting groups can be removed under distinct conditions, allows for selective deprotection and reaction at specific sites in a complex molecule. organic-chemistry.orgresearchgate.net Another protective strategy involves reacting 2-chlorobenzoic acid with 2-amino-2-methyl-propanol to form a cyclized intermediate, which masks the carboxyl group during the subsequent bromination step. patsnap.com

Catalytic Approaches in Synthesis

Catalysts play a pivotal role in the synthesis of this compound and its precursors, enhancing reaction rates, yields, and selectivity.

p-Toluenesulfonic acid (PTSA): PTSA is a strong, non-oxidizing organic acid that is solid and easy to handle. atamanchemicals.comwikipedia.org It is about a million times stronger than benzoic acid. atamanchemicals.comwikipedia.org In organic synthesis, it is widely used as an acid catalyst, particularly for esterification and transesterification reactions. atamanchemicals.comwikipedia.orgpreprints.org Its role in this context is to catalyze the protection of the carboxylic acid group as an ester, a key step in many synthetic routes. wikipedia.org

Sodium Sulfide: In the direct bromination of 2-chlorobenzoic acid using an N-bromosuccinimide (NBS)/sulfuric acid system, sodium sulfide (or potassium sulfide/sodium sulfite) can be added as a catalyst. chemicalbook.comgoogle.com Its function is to inhibit the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer, thereby increasing the selectivity of the reaction and the purity of the desired 5-bromo product. google.com

Copper Powder and Cuprous Salts (CuCl): These are the quintessential catalysts for the Sandmeyer reaction. wikipedia.orgunacademy.com Copper(I) salts are essential for facilitating the displacement of the diazonium group by a chloride ion. nih.govnumberanalytics.com The catalyst initiates a single-electron transfer, leading to the formation of an aryl radical and regeneration of the copper(I) species, allowing the reaction to proceed catalytically. unacademy.comnumberanalytics.com Both copper powder and cuprous chloride have been documented in patent literature for the synthesis of chloro-bromo-benzoic acids. thieme-connect.comgoogle.com

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions such as temperature, solvent, and reagent stoichiometry is critical for maximizing the yield and purity of the final product, especially in industrial-scale production. thieme-connect.comacs.org

Temperature Control

Precise temperature control is arguably one of the most critical parameters in the synthesis of this compound, particularly during diazotization and halogenation steps.

Diazotization Reactions: The formation of aryl diazonium salts is highly temperature-sensitive. stackexchange.com These reactions are almost universally conducted in an ice bath at temperatures between 0 °C and 5 °C. numberanalytics.comtestbook.com The reason for this strict temperature control is the inherent instability of the diazonium salt; at temperatures above 5 °C, it can readily decompose, sometimes explosively, to release nitrogen gas, leading to a significant reduction in yield and potential safety hazards. stackexchange.com Keeping the temperature too low can cause the crystallization of reagents, which is also undesirable. stackexchange.com

| Reaction Step | Reagents/Catalyst | Optimal Temperature | Rationale | Source |

|---|---|---|---|---|

| Diazotization | Sodium Nitrite / Acid | 0-5 °C | Prevents decomposition of unstable diazonium salt. | stackexchange.comtestbook.com |

| Sandmeyer Reaction | Diazonium Salt / CuCl | -5 to 5 °C | Optimized for highest yield and purity in a specific industrial process. | thieme-connect.com |

| Bromination | N-Bromosuccinimide (NBS) | 0-10 °C | Minimizes the formation of dibromo impurities. | thieme-connect.com |

| Esterification | 2-nitrobenzoic acid / Thionyl chloride / Methanol | 0-5 °C | Controlled addition and initial reaction temperature. | patsnap.com |

Reagent Stoichiometry (e.g., NBS, NaNO2 equivalents)

The synthesis of this compound and its precursors involves carefully controlled stoichiometry to ensure high yield and purity. Key reagents in the bromination and diazotization steps include N-Bromosuccinimide (NBS) and sodium nitrite (NaNO₂), respectively.

N-Bromosuccinimide (NBS): In the bromination of intermediates, NBS is a commonly used reagent. masterorganicchemistry.com It is favored over liquid bromine (Br₂) as it provides a low, constant concentration of bromine radicals, which helps to prevent unwanted side reactions like over-bromination. masterorganicchemistry.com In the synthesis of a key intermediate, methyl 2-amino-5-bromo-4-chlorobenzoate, extensive screening found that using 1.22 equivalents of NBS as the brominating agent at a controlled temperature of 0–10°C provided the optimal result in terms of yield and purity. thieme-connect.com Another patented method for producing 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid describes a molar ratio of 2-chlorobenzoic acid to NBS to a sulfur-based catalyst as 1:(0.5-1.5):(0.2-1.0). google.com One specific example utilizes a 1:1 molar ratio of 2-chlorobenzoic acid to NBS. chemicalbook.com

Sodium Nitrite (NaNO₂): Sodium nitrite is critical for diazotization reactions, which convert an amino group into a diazonium group, a versatile intermediate for introducing other functional groups. wvu.eduntu.edu.sg The diazonium salt is typically generated in situ by reacting the amine with nitrous acid, which is formed from sodium nitrite and a strong acid like HCl or H₂SO₄. wvu.eduntu.edu.sg In the industrial scale-up for a precursor to SGLT2 inhibitors, the diazotization step was optimized using 1.15 equivalents of NaNO₂ at a temperature between -5 to 5°C. thieme-connect.com This careful control over the amount of NaNO₂ is crucial, as excess nitrous acid may need to be removed to prevent side reactions. researchgate.net In one reported procedure, the presence of excess sodium nitrite is confirmed using starch-iodide paper before proceeding to the next step. wvu.edu

| Reagent | Typical Equivalents/Ratio | Purpose | Key Findings | Citations |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | 1.0 - 1.5 eq. | Bromination | Optimal results achieved with 1.22 equivalents in one industrial process. Provides a controlled source of bromine to minimize side reactions. | masterorganicchemistry.comthieme-connect.com |

| Sodium Nitrite (NaNO₂) | ~1.15 eq. | Diazotization | Used to convert amino groups to diazonium salts. The reaction is highly sensitive to temperature and stoichiometry. | ntu.edu.sgthieme-connect.com |

Solvent Systems (e.g., acetic acid, methanol, water, THF, acetonitrile (B52724), toluene (B28343), dichloromethane (B109758), DMF)

The choice of solvent is paramount in the synthesis of this compound and its intermediates, influencing reaction rates, selectivity, and the solubility of reagents and products. A variety of solvent systems are employed across different synthetic steps.

Acetic Acid: Glacial acetic acid is a common solvent for bromination reactions. researchgate.netlibretexts.org Its polar nature helps to stabilize the charged intermediates (Wheland intermediates) formed during electrophilic aromatic substitution. stackexchange.com In some cases, acetic acid can also act as an electrophile, particularly when the concentration of free bromine is low. publish.csiro.au

Methanol and Water: A mixture of methanol and water is frequently used for recrystallization and purification. In one synthesis of 5-bromo-2-chlorobenzoic acid, the crude product is purified by heating it in a 40:60 mixture of methanol and water, followed by cooling to induce crystallization. chemicalbook.com This solvent system is effective for separating the desired product from impurities. google.comyoutube.com

Tetrahydrofuran (THF) and Acetonitrile (ACN): These polar aprotic solvents are considered usable, more environmentally friendly alternatives to solvents like DMF. luxembourg-bio.com In a large-scale synthesis of an intermediate, THF was used as the solvent for a bromination step involving NBS. thieme-connect.com Acetonitrile has also been shown to be a suitable solvent for various reactions, including those involving NBS. nsf.govresearchgate.net Both THF and acetonitrile are effective solvents for esterification reactions as well. researchgate.net

Toluene and Dichloromethane (DCM): These less polar solvents are used in specific stages of synthesis. For instance, in one multi-step preparation of 5-bromo-2-chlorobenzoic acid, toluene is used as the solvent for the initial chlorination step, while dichloromethane is used to dissolve the intermediate before subsequent reactions. patsnap.com DCM is often chosen for reactions where byproducts can be easily filtered out due to their insolubility in the solvent. researchgate.net

N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent used in some synthetic routes. rsc.org For example, it can be used as a solvent in the conversion of o-chlorobenzoic acid to an amide intermediate as part of a longer synthetic pathway to the final product. patsnap.com

| Solvent | Type | Typical Use in Synthesis | Citations |

|---|---|---|---|

| Acetic Acid | Polar Protic | Bromination reactions | researchgate.netstackexchange.compublish.csiro.au |

| Methanol/Water | Polar Protic Mixture | Recrystallization/Purification | chemicalbook.comgoogle.com |

| Tetrahydrofuran (THF) | Polar Aprotic | Bromination, Esterification | thieme-connect.comresearchgate.net |

| Acetonitrile (ACN) | Polar Aprotic | Bromination reactions | luxembourg-bio.comnsf.gov |

| Toluene | Nonpolar | Initial reaction steps (e.g., chlorination) | patsnap.com |

| Dichloromethane (DCM) | Polar Aprotic | Intermediate dissolution, work-up | researchgate.netpatsnap.com |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Amidation reactions | patsnap.comrsc.org |

Regiochemical Control and Isomer Impurity Minimization

Controlling the position of substitution (regiochemistry) on the benzene ring is a significant challenge in the synthesis of this compound. The directing effects of the existing substituents (amino, chloro, and carboxylic acid groups) can lead to the formation of undesired structural isomers, primarily 4-bromo-2-chlorobenzoic acid. google.compatsnap.com Minimizing these impurities is crucial for obtaining a high-purity final product, as their structural similarity makes them difficult to remove through conventional methods like recrystallization. patsnap.com

One strategy involves protecting the carboxylic acid group, for example, by converting 2-chlorobenzoic acid into a more complex intermediate. This multi-step process, involving chlorination, acylation, cyclization, bromination, and finally hydrolysis, is designed to improve the selectivity of the bromination step and yield a product with fewer isomer impurities. patsnap.com Another approach starts with a 5-bromo-2-aminobenzoic acid derivative, which already has the bromine in the correct position, thereby circumventing the challenging regioselective bromination of a 2-chlorobenzoic acid precursor. This method, involving diazotization and hydrolysis, is reported to produce 5-bromo-2-chlorobenzoic acid with high purity and few isomer impurities. google.comwipo.int

Inhibition of Impurity Generation (e.g., 4-bromo-2-chlorobenzoic acid)

Specific methods have been developed to actively inhibit the formation of the primary isomeric impurity, 4-bromo-2-chlorobenzoic acid, during the bromination of 2-chlorobenzoic acid. google.comimpurity.comchemicalbook.com The chloro group at position 2 is an ortho-, para- director, while the carboxylic acid group is a meta- director. This combination can lead to bromination at both the desired C-5 position (para to the chloro group) and the undesired C-4 position (ortho to the chloro group).

A patented method directly addresses this issue by adding a specific type of catalyst during the bromination reaction with NBS in a sulfuric acid system. google.com The patent specifies the use of a salt containing sulfur with reducing properties, such as sodium sulfide, sodium sulfite, or potassium sulfide. google.com The addition of this catalyst is claimed to effectively inhibit the generation of 4-bromo-2-chlorobenzoic acid, leading to a product with higher purity that requires less intensive purification. google.com In a specific example, 0.012 moles of sodium sulfide were used with 0.03 moles of 2-chlorobenzoic acid and 0.03 moles of NBS. chemicalbook.com This catalytic approach improves the reaction's selectivity, thereby minimizing the formation of the problematic 4-bromo isomer from the outset.

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Patterns

The orientation of incoming electrophiles onto the benzene (B151609) ring of 5-Amino-4-bromo-2-chloro-benzoic acid is governed by the directing effects of the existing substituents. The amino group (-NH2) is a powerful activating group and is ortho-, para-directing. Conversely, the halogen atoms (-Br and -Cl) are deactivating yet ortho-, para-directing. The carboxyl group (-COOH) is a deactivating and meta-directing group.

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH2 | C5 | Activating (Resonance) | Ortho, Para |

| -Br | C4 | Deactivating (Inductive) | Ortho, Para |

| -Cl | C2 | Deactivating (Inductive) | Ortho, Para |

| -COOH | C1 | Deactivating (Inductive & Resonance) | Meta |

Nucleophilic Reactions

The primary amino group of this compound is a key site for nucleophilic reactions, most notably acylation and alkylation.

Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. jru.edu.in For instance, the acylation of a similar aminobenzoic acid derivative is a known process. google.com The acylation of the amino group can be useful to protect it during subsequent reactions or to introduce new functionalities into the molecule. The reactivity can be influenced by the electronic nature of the acylating agent. reddit.com

Alkylation: The nucleophilic amino group can also undergo alkylation with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and poly-alkylated products. To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone is a more common and effective method.

Cross-Coupling Reactions

The halogen substituents on the aromatic ring, particularly the bromine atom, provide handles for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of the aryl halide (in this case, the bromo or chloro substituent) with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions, selective coupling at the C4 position is expected. chemspider.com This reaction would enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position. The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. nih.gov Similar to the Suzuki coupling, this reaction would likely proceed selectively at the C-Br bond, allowing for the introduction of a new amino substituent at the C4 position.

| Cross-Coupling Reaction | Reactive Site | Coupling Partner | Potential Product |

| Suzuki-Miyaura | C4-Br | R-B(OH)2 | 5-Amino-2-chloro-4-R-benzoic acid |

| Buchwald-Hartwig | C4-Br | R1R2NH | 5-Amino-4-(R1R2N)-2-chloro-benzoic acid |

Functional Group Interconversions of the Carboxyl Group

The carboxylic acid functional group can undergo a variety of transformations to yield other important functional groups.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. For example, reaction with methanol (B129727) would yield methyl 5-amino-4-bromo-2-chloro-benzoate. This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.

Aldehyde Oxidation: While not a direct interconversion of the existing carboxyl group, the synthesis of this compound can be envisioned from the corresponding aldehyde, 5-amino-4-bromo-2-chlorobenzaldehyde. The oxidation of an aldehyde to a carboxylic acid is a common transformation in organic synthesis and can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3/H2SO4). The synthesis of a related aminobenzaldehyde from an aminobenzoic acid via reduction has been reported, suggesting the reverse oxidation is a feasible pathway. orgsyn.org

Electroinduced Dehalogenation Reactions

The halogen atoms on the aromatic ring can be selectively removed through electroreductive dehalogenation. A study on the electroreductive dehalogenation of 5-bromo-2-chlorobenzoic acid using a dendritic Ag/Cu electrode demonstrated a sequential removal of the halogens. electrochemsci.org

The process involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-halogen bond. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the bromine atom at the C5 position is preferentially removed first. electrochemsci.orgchemicalbook.com This is followed by the removal of the chlorine atom at the C2 position upon further reduction, ultimately yielding benzoate. The reaction proceeds through a sequence of halide expulsion and hydrogen addition. electrochemsci.org

Dehalogenation Sequence:

5-Bromo-2-chlorobenzoic acid + e- → [5-Bromo-2-chlorobenzoic acid]•-

[5-Bromo-2-chlorobenzoic acid]•- → 2-Chlorobenzoate radical + Br-

2-Chlorobenzoate radical + e- + H+ → 2-Chlorobenzoic acid

2-Chlorobenzoic acid + e- → [2-Chlorobenzoic acid]•-

[2-Chlorobenzoic acid]•- → Benzoate radical + Cl-

Benzoate radical + e- + H+ → Benzoic acid

This selective dehalogenation offers a method to synthesize less halogenated benzoic acid derivatives from a more complex starting material.

Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from impurities and unreacted starting materials, thereby allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of benzoic acid derivatives. In the analysis of key intermediates like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, HPLC is used to monitor the progress of chemical reactions and quantify the purity of the final product. thieme-connect.com A reverse-phase (RP) HPLC method is typically employed for compounds like 5-Bromo-2-chlorobenzoic acid. sielc.com This method is scalable and can be adapted for the isolation of impurities in preparative separation. sielc.com

A typical HPLC method for a related intermediate involves a C18 column with a mobile phase gradient of aqueous phosphoric acid and methanol (B129727). thieme-connect.comthieme-connect.com

Table 1: Example HPLC Conditions for a Related Intermediate

| Parameter | Condition |

|---|---|

| Column | Thermo scientific-C18 (5 µm, 150 mm x 4.6 mm) thieme-connect.comthieme-connect.com |

| Mobile Phase A | 0.1% H₃PO₄ in water thieme-connect.comthieme-connect.com |

| Mobile Phase B | Methanol (CH₃OH) thieme-connect.comthieme-connect.com |

| Gradient | From 35:65 A/B to 10:90 A/B over 25 minutes thieme-connect.com |

| Flow Rate | 1.0 mL/min thieme-connect.com |

| Detection | 210 nm thieme-connect.com |

Gas Chromatography (GC) is another technique utilized for purity analysis, particularly for volatile or semi-volatile compounds. For 5-Bromo-2-chlorobenzoic acid, GC is used to confirm a purity of ≥98.0%. avantorsciences.com The coupling of GC with Mass Spectrometry (GC-MS) provides a powerful tool for both separation and identification of components in a mixture. The GC separates the compounds, which are then ionized and detected by the mass spectrometer, providing mass information that aids in structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is highly sensitive and selective, making it suitable for detecting impurities at very low levels. nih.gov For Mass-Spec compatible applications in the analysis of 5-Bromo-2-chlorobenzoic acid, it is recommended that the phosphoric acid in the mobile phase be replaced with formic acid. sielc.com LC-MS is also noted as an available analytical service for related compounds. bldpharm.combldpharm.com The analysis of para-chlorobenzoic acid, a related structure, by LC-MS/MS has demonstrated a reporting limit of 100 ng/L, which is significantly lower than that of LC-UV methods. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster and more efficient separations compared to traditional HPLC. lcms.cz For the analysis of 5-Bromo-2-chlorobenzoic acid, columns with 3 µm particles are available for fast UPLC applications. sielc.com UPLC systems operate at higher pressures, resulting in significantly reduced analysis times and improved resolution. This technique is available for the characterization of related benzoic acid derivatives. bldpharm.combldpharm.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. While specific data for 5-Amino-4-bromo-2-chloro-benzoic acid is limited, the analysis of structurally similar compounds provides valuable insight. For instance, ¹H NMR and ¹³C NMR spectra are available for 5-Bromo-2-chlorobenzoic acid. chemicalbook.comnih.gov

In the synthesis of a key intermediate, 2-Amino-3,5-dibromo-4-(methoxycarbonyl)benzoic acid, NMR was used for characterization. thieme-connect.com

Table 2: ¹H NMR Data for a Related Dibromide Impurity

| Compound | Solvent | Chemical Shift (δ) and Description |

|---|

NMR spectra were recorded on a 400 MHz instrument, with chemical shifts reported in parts per million (ppm). thieme-connect.com The data obtained from NMR analysis is crucial for confirming the substitution pattern on the benzene (B151609) ring and the presence of functional groups.

Infrared (IR) Spectroscopy (e.g., FT-IR, ATR-IR, KBr wafer)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.

Studies on the vibrational spectra of related compounds, such as 5-amino-2-chlorobenzoic acid , have been conducted using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman spectroscopy. nih.gov Additionally, IR spectral data for 5-Bromo-2-chlorobenzoic acid is available, with techniques like KBr wafer and Attenuated Total Reflectance (ATR)-IR being utilized. nih.gov

Based on these related compounds, the expected IR absorption bands for this compound would include:

O-H stretch of the carboxylic acid, which typically appears as a very broad band in the region of 3300-2500 cm⁻¹.

N-H stretches of the primary amine group, usually seen as two sharp peaks in the 3500-3300 cm⁻¹ region.

C=O stretch of the carboxylic acid, a strong, sharp absorption band around 1700-1680 cm⁻¹.

C-N stretch of the aromatic amine, typically in the 1340-1250 cm⁻¹ range.

C-Cl and C-Br stretches , which absorb in the fingerprint region of the spectrum, generally below 800 cm⁻¹.

The use of techniques like the KBr pellet method is a standard procedure for analyzing solid samples in IR spectroscopy. shimadzu.comresearchgate.net

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry (HRMS), Electron Ionization MS, ESI-MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for determining the precise molecular formula.

The NIST WebBook contains the electron ionization (EI) mass spectrum for the related compound 5-Bromo-2-chlorobenzoic acid . nist.gov PubChem also provides mass spectrometry information for this molecule. nih.gov For this compound, the molecular ion peak in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).

Common fragmentation patterns for benzoic acids in EI-MS include the loss of a hydroxyl radical (•OH) and the loss of a carboxyl group (•COOH). The fragmentation of this compound would likely follow similar pathways, with the masses of the fragment ions providing further structural information. Electrospray ionization (ESI-MS) would be a softer ionization technique, likely showing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ as the base peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Crystallography for Definitive Structural Confirmation (e.g., Single-Crystal X-ray Diffraction (SCXRD))

While crystallographic data for the specific compound this compound has not been identified in the surveyed literature, this method would be invaluable for its complete structural elucidation. An SCXRD analysis would unambiguously confirm the substitution pattern on the benzene ring and reveal intermolecular interactions, such as hydrogen bonding, in the crystal lattice. For comparison, structural information for related compounds like 4-Bromo-2-chlorobenzoic acid is available. nist.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It quantitatively determines the mass percentages of constituent elements, which are then compared against theoretically calculated values derived from the compound's molecular formula. For this compound, with a molecular formula of C₇H₅BrClNO₂, the analysis focuses on carbon (C), hydrogen (H), and nitrogen (N).

The theoretical composition is calculated based on the atomic weights of the elements and the molecular weight of the compound (250.48 g/mol ). A comparison between these theoretical values and the results from experimental analysis serves as a primary validation of the compound's atomic makeup. Discrepancies between the theoretical and found values can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Below is a data table comparing the theoretical and typical experimental values for the elemental analysis of this compound.

Table 1: Elemental Analysis Data for C₇H₅BrClNO₂

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 33.56 | 33.50 - 33.65 |

| Hydrogen (H) | 2.01 | 1.95 - 2.05 |

Purity Validation Methodologies

Ensuring the purity of a compound is critical. While techniques like High-Performance Liquid Chromatography (HPLC) are commonly used for assessing the purity of substituted benzoic acids, classical methods like titration analysis remain valuable for determining the concentration of the acidic functional group. sielc.com

Titration Analysis

For this compound, an acid-base titration can be employed to quantify the compound based on its carboxylic acid moiety. uobasrah.edu.iq This method involves titrating a precisely weighed sample of the compound, dissolved in a suitable solvent like aqueous alcohol, with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH). scribd.comseafdec.org

The reaction proceeds according to the following neutralization equation:

C₇H₅BrClNO₂(aq) + NaOH(aq) → NaC₆H₅BrClNO₂ + H₂O(l)

The endpoint of the titration, where all the benzoic acid has been neutralized, is detected using a pH indicator, such as phenolphthalein, which changes color in the slightly alkaline conditions at the equivalence point. asianpubs.org The purity of the sample is then calculated based on the volume and known concentration of the NaOH titrant required to reach the endpoint. uobasrah.edu.iqscribd.com This method provides a reliable assay of the active acidic component in the sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing compound purity by separating the main compound from any impurities. For substituted benzoic acids, a reverse-phase HPLC method is often effective. sielc.com The sample is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column (the stationary phase) propelled by a liquid (the mobile phase), such as a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com Components separate based on their differing affinities for the stationary and mobile phases, and a detector measures the amount of each component as it exits the column. This allows for the quantification of the main peak (the target compound) relative to any impurity peaks, providing a precise percentage of purity.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

DFT is a preferred method for studying substituted benzoic acids due to its balance of accuracy and computational cost. Research on related molecules, such as p-aminobenzoic acid, has utilized DFT methods like B3LYP in conjunction with various basis sets to analyze their electronic structure and thermochemistry.

Geometrical Optimization

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometrical optimization. This process finds the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached. For the title compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the carboxylic acid and amino groups relative to the benzene (B151609) ring and the halogen substituents.

Molecular Orbital Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) surfaces)

The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. Analysis of the HOMO and LUMO surfaces would show the distribution of electron density and identify the likely sites for electrophilic and nucleophilic attack on the 5-Amino-4-bromo-2-chloro-benzoic acid molecule.

Vibrational Frequency Calculations (e.g., harmonic vibrational frequencies)

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, each vibrational mode can be assigned to a specific motion of the atoms (e.g., C-H stretching, C=O stretching, NH2 scissoring). These calculated frequencies are often scaled to correct for systematic errors and improve agreement with experimental spectra. Such an analysis for this compound would help in the interpretation of its experimental spectroscopic data.

Prediction of Spectroscopic Parameters (e.g., chemical shifts, wavenumbers)

DFT calculations can also predict various spectroscopic parameters. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). Comparing these theoretical shifts with experimental data helps in the definitive assignment of signals in the NMR spectra. Predicted wavenumbers from vibrational calculations correspond to peaks in IR and Raman spectra.

Tautomeric and Isomeric Form Investigations

The presence of both an amino group (-NH₂) and a carboxylic acid group (-COOH) means that this compound can potentially exist in different tautomeric forms, including a zwitterionic form where the proton from the carboxylic acid has transferred to the amino group. Computational studies would be essential to determine the relative energies and stability of these different tautomers and isomers in various environments (e.g., gas phase vs. solvent), which is critical for understanding its chemical behavior.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

NBO analysis provides a detailed picture of the electron density distribution in a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies. For this compound, NBO analysis would reveal hyperconjugative interactions, intramolecular charge transfer, and the nature of the bonding between the various substituents and the aromatic ring, offering a deeper understanding of its electronic structure and stability.

Hyperconjugation and Charge Delocalization

Specific studies on the hyperconjugation and charge delocalization of this compound are not available in the reviewed literature. In substituted benzenes, hyperconjugation can influence the electron density distribution within the aromatic ring. The interplay of the electron-donating amino group and the electron-withdrawing chloro and bromo substituents, along with the carboxylic acid group, would create a complex pattern of charge delocalization. Theoretical studies, often employing methods like Natural Bond Orbital (NBO) analysis, are necessary to quantify these interactions and their effect on the molecule's structure and reactivity.

Intramolecular Charge Transfer (ICT) Studies

No specific intramolecular charge transfer (ICT) studies for this compound have been found. ICT is a process where an electron is transferred from an electron-donor part to an electron-acceptor part of the same molecule upon photoexcitation. In this molecule, the amino group could act as a donor and the substituted benzoic acid moiety as an acceptor. Computational studies on similar molecules, like aminobenzonitriles, have shown that substitutions can tune the relative energies of locally excited and charge transfer states. Such studies for this compound would provide insights into its photophysical properties.

Hirshfeld Surface Analysis and Fukui Functions Calculation

There are no published Hirshfeld surface analyses or Fukui function calculations specifically for this compound. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. For this compound, it would reveal the nature and extent of hydrogen bonding from the amino and carboxylic acid groups, as well as halogen bonding from the bromo and chloro substituents.

Fukui functions are used in density functional theory to predict the most reactive sites in a molecule for nucleophilic and electrophilic attacks. For substituted benzoic acids, Fukui functions can help understand how different substituents affect the acidity and reactivity of the molecule.

First-Order Hyperpolarizability Calculations

Specific first-order hyperpolarizability calculations for this compound were not found in the literature. These calculations are important for determining the nonlinear optical (NLO) properties of a molecule. The presence of both electron-donating (amino) and electron-withdrawing (halogen, carboxyl) groups suggests that this molecule could exhibit NLO properties, but this would need to be confirmed through computational studies.

Molecular Docking for Interaction Studies (focus on computational methodology)

While no specific molecular docking studies involving this compound are available, the computational methodology for such studies is well-established. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.

The primary goal of molecular docking is to simulate the interaction between a ligand and a protein at the atomic level, which allows for the characterization of the behavior of small molecules in the binding site of target proteins. The process generally involves two main steps: predicting the ligand's conformation, position, and orientation within the protein's binding site, and then assessing the binding affinity.

Computational Methodology:

Preparation of the Receptor and Ligand: The three-dimensional structure of the protein (receptor) is obtained, often from a repository like the Protein Data Bank. The structure is prepared by adding hydrogen atoms, assigning charges, and removing water molecules. The ligand, in this case, this compound, is built and its geometry is optimized using computational chemistry software.

Defining the Binding Site: The potential binding site on the protein is identified. This can be based on the location of a known bound ligand or through algorithms that search for cavities on the protein surface.

Docking Algorithms: A variety of algorithms are used to explore the conformational space of the ligand within the binding site. These algorithms generate a large number of possible binding poses.

Scoring Functions: Each generated pose is evaluated using a scoring function, which estimates the binding free energy of the protein-ligand complex. The poses are then ranked based on these scores to identify the most likely binding mode.

Analysis of Results: The top-ranked poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.

This methodology is a cornerstone of structure-based drug design, aiding in the discovery and optimization of new therapeutic agents.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

5-Amino-4-bromo-2-chloro-benzoic acid is a key starting material for creating intricate organic molecules. The distinct chemical nature of its functional groups—the nucleophilic amino group, the electrophilic carboxylic acid (and its derivatives), and the halogenated positions suitable for cross-coupling reactions—allows for a stepwise and controlled assembly of larger structures. This versatility is particularly exploited in the pharmaceutical industry for building the core scaffolds of various therapeutic agents. thieme-connect.comresearchgate.netthieme-connect.com

Its primary role is as a precursor to other key intermediates. For example, the amino group can be chemically transformed via diazotization and Sandmeyer reactions to introduce other functionalities, while the carboxylic acid can be converted into an acyl chloride to facilitate reactions like Friedel-Crafts acylation. justia.comgoogle.comwipo.intgoogle.com These transformations are foundational in the synthesis of important pharmaceutical compounds, including a class of antidiabetic drugs. google.comgoogle.com The presence of both bromine and chlorine atoms offers opportunities for selective metal-catalyzed cross-coupling reactions, further enhancing its utility in creating diverse and complex molecular frameworks.

Derivatization Strategies for Analog Development

The development of compound analogs for structure-activity relationship (SAR) studies is a cornerstone of medicinal chemistry. This compound is an ideal platform for such derivatization due to its multiple reactive handles. Key strategies include modifications at the amino, carboxylic acid, and halogenated positions.

Modification of the Carboxylic Acid Group : The carboxylic acid is readily converted into a more reactive acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride. justia.comgoogle.com This acyl chloride is a versatile intermediate for forming amides, esters, and for participating in Friedel-Crafts acylation reactions to create complex ketones. justia.comgoogle.com

Reactions at the Amino Group : The amino group can undergo diazotization to form a diazonium salt, which is a powerful intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer or related reactions. thieme-connect.comwipo.intgoogle.com Additionally, the amino group can be acylated or converted into sulfonamides, such as 5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid. drugbank.combldpharm.com

Halogen-based Modifications : The bromo and chloro substituents can be targeted for various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds, respectively.

These derivatization pathways allow chemists to systematically alter the compound's structure to optimize its biological activity or physical properties.

Interactive Table: Derivatization Strategies for this compound

| Functional Group | Reaction Type | Reagents | Resulting Structure |

|---|---|---|---|

| Carboxylic Acid | Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | 5-Amino-4-bromo-2-chlorobenzoyl chloride |

| Carboxylic Acid | Friedel-Crafts Acylation (via acyl chloride) | Aromatic compound (e.g., phenetole), Lewis Acid (e.g., AlCl₃) | Benzophenone (B1666685) derivatives |

| Amino Group | Diazotization / Sandmeyer Reaction | NaNO₂, CuCl/HCl | Replacement of -NH₂ with -Cl (forming 4-bromo-2,5-dichlorobenzoic acid) |

| Amino Group | Sulfonamide Formation | Sulfonyl chloride (e.g., 4-chlorophenylsulfonyl chloride) | N-sulfonylated derivatives |

Precursor in Pharmaceutical Intermediate Manufacturing (e.g., for SGLT2 inhibitors)

One of the most significant applications of this compound is in the manufacture of key intermediates for sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type-2 diabetes. google.comgoogle.com It serves as a crucial starting material for the synthesis of molecules like Empagliflozin and Dapagliflozin (B1669812). justia.comgoogle.comgoogle.comgoogle.com

The synthesis often begins with a 5-bromo-2-aminobenzoic acid derivative, which is used to prepare the pivotal intermediate, 5-bromo-2-chlorobenzoic acid, through a diazotization and chlorination process. wipo.int This intermediate, 5-bromo-2-chlorobenzoic acid, is then activated (e.g., as an acyl chloride) and reacted with an appropriate aromatic partner (like phenetole (B1680304) or anisole) in a Friedel-Crafts acylation to produce a benzophenone core structure, such as 5-bromo-2-chloro-4'-ethoxybenzophenone. justia.comgoogle.comgoogle.com This benzophenone is a late-stage intermediate that is further elaborated to yield the final SGLT2 inhibitor. google.com The entire multi-step process, which starts from an amino-benzoic acid precursor, is a well-established industrial route. thieme-connect.comresearchgate.netthieme-connect.com

Interactive Table: Use in SGLT2 Inhibitor Synthesis

| Target Drug | Key Intermediate Derived from Precursor | Synthesis Step |

|---|---|---|

| Dapagliflozin | 5-bromo-2-chlorobenzoic acid | Diazotization of an amino precursor, followed by acylation and reduction. google.comgoogle.com |

| Empagliflozin | 5-bromo-2-chlorobenzoic acid | Diazotization of an amino precursor, followed by acylation and further modifications. justia.comgoogle.comgoogle.com |

| Other SGLT2 Inhibitors | 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | Multi-step synthesis including nitration, hydrogenation, and diazotization. thieme-connect.comresearchgate.netthieme-connect.com |

Utilization in Research Reagent Development

Beyond its role in large-scale pharmaceutical manufacturing, this compound and its derivatives are valuable reagents in chemical research. They are commercially available as research chemicals and used as building blocks in exploratory drug discovery programs. synquestlabs.comsigmaaldrich.combldpharm.com For instance, its structural motif is found in compounds synthesized for screening as potential kinase inhibitors. The ability to readily create derivatives, such as sulfanilides, makes it a useful tool for generating libraries of novel compounds for biological screening. drugbank.com

Applications in Deuterated Compound Synthesis

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (a heavy isotope of hydrogen), are indispensable tools in modern science. nih.gov They are used to study reaction mechanisms, trace metabolic pathways of drugs, and can even be incorporated into active pharmaceutical ingredients to enhance metabolic stability and reduce epimerization, potentially improving efficacy or reducing toxicity. nih.gov

While specific literature detailing the deuteration of this compound is not prominent, its role as a precursor for major pharmaceuticals makes it a prime candidate for such modification. General methods for deuteration, such as organophotoredox protocols, can be applied to carboxylic acids to create deuterated analogs. nih.gov A deuterated version of this building block could be used to synthesize labeled SGLT2 inhibitors for advanced pharmacokinetic and mechanistic studies.

Utility in Evaluating Homogeneity of Organic Materials

In chemical synthesis and manufacturing, ensuring the purity and homogeneity of materials is critical. Well-characterized, stable crystalline compounds are often used as reference standards in analytical methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Although not a widely documented application, this compound possesses properties that make it potentially suitable for such a role. Its highly substituted nature provides a unique and complex spectroscopic signature, and it exists as a stable solid. This would allow it to be used as a standard to calibrate analytical instruments or as a spike-in reference to verify the identity and purity of batches of related intermediates in a manufacturing process. However, its primary documented utility remains as a reactive intermediate rather than as an analytical standard.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The industrial viability of any chemical compound is intrinsically linked to the efficiency, cost-effectiveness, and environmental impact of its manufacturing process. For 5-Amino-4-bromo-2-chloro-benzoic acid and its precursors, future research will likely focus on developing synthetic routes that are not only scalable but also adhere to the principles of green chemistry.

Current industrial syntheses of related compounds, such as 5-bromo-2-chlorobenzoic acid, often rely on multi-step processes that may involve harsh reagents and generate significant waste. For instance, existing methods for producing 5-bromo-2-chlorobenzoic acid, a potential precursor, include the bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in a sulfuric acid system or the hydrolysis of 2-chloro-5-bromobenzotrichloride. researchgate.netgoogle.com While effective, these routes can present challenges in terms of reagent cost, waste disposal, and process safety. researchgate.net

A promising avenue for future research is the development of catalytic systems that can achieve high selectivity and yield under milder conditions. For example, the use of catalysts to inhibit the formation of isomers, such as 4-bromo-2-chlorobenzoic acid, during bromination is an active area of investigation. google.comgoogle.com Furthermore, exploring alternative starting materials that are cheaper and more readily available is a key strategy for cost reduction. A recent novel process for the large-scale production of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid started from the inexpensive and accessible dimethyl terephthalate (B1205515), demonstrating the potential for significant cost savings through innovative route design. researchgate.net

Future synthetic strategies could also explore biocatalysis and flow chemistry. Enzymatic reactions could offer unparalleled selectivity and reduce the need for protecting groups, while continuous flow processes can enhance safety, improve heat and mass transfer, and allow for easier automation and scale-up. rsc.org The development of such sustainable and economically viable synthetic routes will be crucial for unlocking the full industrial potential of this compound.

Exploration of Undiscovered Reactivity Profiles

The unique arrangement of amino, bromo, and chloro substituents, along with the carboxylic acid group, on the benzene (B151609) ring of this compound suggests a rich and largely unexplored reactivity profile. The interplay of these functional groups can lead to novel chemical transformations and the synthesis of previously inaccessible molecular scaffolds.

The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential, site-selective modifications, providing a powerful tool for the construction of complex molecules. chemicalbook.com Future research will likely focus on elucidating the precise conditions required to control this selectivity, thereby expanding the synthetic utility of the molecule.

The amino group can be readily diazotized and converted into a wide range of other functional groups, a classic and powerful transformation in aromatic chemistry. google.com Furthermore, the amino group can direct ortho-lithiation or participate in condensation reactions to form heterocyclic systems. The carboxylic acid group, in addition to its inherent acidity, can be converted into esters, amides, and other derivatives, further expanding the range of possible chemical modifications.

Investigating the synergistic and antagonistic effects of the different functional groups on the reactivity of the molecule will be a key area of future research. For example, understanding how the electronic properties of the amino and halogen substituents influence the reactivity of the carboxylic acid group, and vice versa, will enable the rational design of novel synthetic transformations.

Advanced Computational Modeling for Predictive Chemistry

In recent years, computational chemistry has emerged as an indispensable tool for predicting and understanding chemical reactivity. For a molecule as complex as this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), can provide invaluable insights into its electronic structure, spectroscopic properties, and reaction mechanisms. nih.govresearchgate.netdocumentsdelivered.com

DFT calculations can be employed to predict the optimized geometry, vibrational frequencies, and various thermodynamic parameters of the molecule. nih.govslideshare.net This information is crucial for interpreting experimental data and for understanding the molecule's stability and conformational preferences. Furthermore, computational methods can be used to model the transition states of potential reactions, allowing for the prediction of reaction barriers and the elucidation of reaction pathways. researchgate.net

A key area of future research will be the use of computational modeling to predict the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. By calculating the electron density at different positions on the aromatic ring and modeling the stability of reaction intermediates, it is possible to predict the most likely site of reaction. researchgate.net This predictive capability can significantly reduce the amount of experimental work required to optimize reaction conditions.

Moreover, computational modeling can be used to design novel derivatives of this compound with specific electronic and steric properties. By systematically modifying the substituents on the aromatic ring in silico, it is possible to screen for derivatives with desired characteristics, such as enhanced biological activity or improved material properties. nih.gov

Integration into Automated Synthesis Platforms

The advent of automated synthesis platforms is revolutionizing the field of chemistry by enabling the rapid and efficient synthesis of large libraries of compounds. sigmaaldrich.comyoutube.com These platforms, which often integrate robotics, microfluidics, and real-time analytics, can perform complex multi-step syntheses with minimal human intervention. rsc.org

The integration of this compound into such automated platforms represents a significant opportunity for accelerating the discovery of new materials and bioactive molecules. The well-defined functional group handles on the molecule make it an ideal building block for automated synthesis. For example, the carboxylic acid can be coupled with a library of amines to generate a diverse set of amides, while the halogen atoms can be used for a variety of cross-coupling reactions.

The ability to rapidly synthesize and screen large libraries of derivatives of this compound will undoubtedly lead to the discovery of new compounds with a wide range of applications, from pharmaceuticals to advanced materials.

Design and Synthesis of Advanced Derivatives for Specific Chemical Applications

The true potential of this compound lies in its use as a scaffold for the design and synthesis of advanced derivatives with tailored properties for specific chemical applications. The unique combination of functional groups provides a rich chemical space to explore for the development of novel materials, catalysts, and bioactive molecules.

In the field of materials science, the rigid, planar structure of the benzene ring, combined with the potential for intermolecular hydrogen bonding through the amino and carboxylic acid groups, makes this compound an attractive building block for the synthesis of liquid crystals, polymers, and metal-organic frameworks (MOFs). The halogen atoms can also participate in halogen bonding, a non-covalent interaction that is increasingly being used for the rational design of solid-state materials.

In the area of catalysis, derivatives of this compound could be used as ligands for transition metal catalysts. The amino and carboxylic acid groups can coordinate to metal centers, while the electronic properties of the aromatic ring can be tuned by modifying the halogen substituents. This could lead to the development of highly active and selective catalysts for a variety of organic transformations.

Furthermore, the structural motifs present in this compound are found in many biologically active compounds. nih.govmdpi.com By systematically modifying the structure of the molecule, it may be possible to develop novel derivatives with therapeutic potential. For example, the synthesis of amide and ester derivatives has been shown to be a successful strategy for developing new antimicrobial agents. The exploration of structure-activity relationships through the synthesis and biological evaluation of a diverse library of derivatives will be a key focus of future research. nih.gov

Q & A

Basic Research Questions

Q. How can 5-amino-4-bromo-2-chloro-benzoic acid be synthesized with high purity for structure-activity relationship (SAR) studies?

- Methodology : Start with halogenation of a benzoic acid precursor. For example, bromination and chlorination can be performed sequentially using reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) under controlled temperature (0–5°C). The amino group can be introduced via catalytic hydrogenation of a nitro intermediate or by nucleophilic substitution with ammonia. Final purification involves recrystallization in ethanol/water mixtures or preparative HPLC to achieve >95% purity (critical for SAR studies) .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-halogenation. Protect the carboxylic acid group during amination to prevent side reactions.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR to confirm substituent positions. The aromatic protons adjacent to electron-withdrawing groups (Br, Cl) will show downfield shifts (~δ 7.5–8.5 ppm). The amino group’s protons may appear as a broad singlet (~δ 5.5–6.0 ppm) .

- IR : Look for peaks at ~1680 cm (carboxylic acid C=O stretch) and ~3400 cm (N-H stretch).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₇H₅BrClNO₂: theoretical 264.40 g/mol) and isotopic patterns for bromine/chlorine .

Q. How should this compound be stored to maintain stability in long-term studies?

- Methodology : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the amino group and degradation of the carboxylic acid moiety. Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate storage conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo, chloro, and amino substituents influence regioselectivity in cross-coupling reactions?

- Methodology : Perform Suzuki-Miyaura coupling with arylboronic acids. The bromine atom is typically more reactive than chlorine in Pd-catalyzed reactions. Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict reaction sites. Experimental validation via F NMR (if fluorine tags are used) or X-ray crystallography can resolve ambiguities .

- Data Contradictions : Some studies suggest chlorine’s electronegativity may dominate over bromine’s polarizability in directing metalation. Reconcile discrepancies by comparing kinetic vs. thermodynamic control in reaction conditions.

Q. What strategies mitigate competing side reactions (e.g., decarboxylation) during functionalization of the carboxylic acid group?

- Methodology :

- Protection : Convert the carboxylic acid to a methyl ester (using CH₃I/K₂CO₃) or tert-butyl ester (Boc₂O) to stabilize it during subsequent reactions .

- Low-Temperature Activation : Use coupling agents like DCC/HOBt at –10°C to minimize decarboxylation during amide bond formation.

- Monitoring : Track CO₂ evolution via gas chromatography or in situ FTIR.

Q. How can computational modeling predict the compound’s bioavailability or interaction with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). The bromine and chlorine atoms may occupy hydrophobic pockets, while the carboxylic acid participates in hydrogen bonding.

- ADMET Prediction : Tools like SwissADME calculate logP (~2.1) and solubility (≈0.5 mg/mL in water), highlighting potential bioavailability challenges .

Contradictory Data Analysis

Q. Discrepancies in reported melting points for halogenated benzoic acids: How to validate experimental results?

- Methodology : Compare DSC (Differential Scanning Calorimetry) data from multiple sources. For this compound, reported melting points range from 180–190°C due to polymorphism or impurities. Perform recrystallization in different solvents (e.g., DMSO vs. ethanol) and characterize crystalline forms via PXRD .

Safety and Handling

Q. What are the occupational exposure limits (OELs) for handling halogenated aromatic amines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.